![molecular formula C13H32NO3PSi2 B13816606 Phosphonic acid, [1-[(1-methylethylidene)amino]butyl]-, bis(trimethylsilyl) ester](/img/structure/B13816606.png)
Phosphonic acid, [1-[(1-methylethylidene)amino]butyl]-, bis(trimethylsilyl) ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
[1-(Isopropylideneamino)butyl]phosphonic acid bis(trimethylsilyl)ester is a chemical compound known for its unique structure and properties. It is often used in research and industrial applications due to its reactivity and potential for various chemical transformations. This compound is characterized by the presence of a phosphonic acid group and a bis(trimethylsilyl)ester group, which contribute to its distinct chemical behavior.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of [1-(Isopropylideneamino)butyl]phosphonic acid bis(trimethylsilyl)ester typically involves the reaction of a phosphonic acid derivative with a suitable amine and trimethylsilyl chloride. The reaction is usually carried out under anhydrous conditions to prevent hydrolysis of the silyl groups. Common solvents used in this synthesis include dichloromethane and tetrahydrofuran. The reaction is often catalyzed by a base such as triethylamine to facilitate the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of [1-(Isopropylideneamino)butyl]phosphonic acid bis(trimethylsilyl)ester may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations ensures high yield and purity of the final product. Industrial production also emphasizes the importance of efficient purification techniques, such as distillation and chromatography, to remove impurities and by-products.
Analyse Des Réactions Chimiques
Types of Reactions
[1-(Isopropylideneamino)butyl]phosphonic acid bis(trimethylsilyl)ester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphonic acid derivatives.
Reduction: Reduction reactions can convert the compound into different phosphine derivatives.
Substitution: The silyl groups can be substituted with other functional groups, leading to a variety of derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Substitution reactions typically involve nucleophiles such as alcohols, amines, and thiols.
Major Products Formed
The major products formed from these reactions include various phosphonic acid and phosphine derivatives, which can be further utilized in different chemical processes and applications.
Applications De Recherche Scientifique
[1-(Isopropylideneamino)butyl]phosphonic acid bis(trimethylsilyl)ester has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the preparation of other phosphonic acid derivatives.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its role in drug development.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of [1-(Isopropylideneamino)butyl]phosphonic acid bis(trimethylsilyl)ester involves its interaction with various molecular targets and pathways. The compound’s phosphonic acid group can form strong bonds with metal ions and other electrophilic species, making it a useful ligand in coordination chemistry. Additionally, the silyl groups can undergo hydrolysis to release reactive intermediates that participate in further chemical transformations.
Comparaison Avec Des Composés Similaires
Similar Compounds
- [1-(Isopropylideneamino)ethyl]phosphonic acid bis(trimethylsilyl)ester
- [1-(Isopropylideneamino)propyl]phosphonic acid bis(trimethylsilyl)ester
- [1-(Isopropylideneamino)butyl]phosphonic acid bis(tert-butyldimethylsilyl)ester
Uniqueness
Compared to similar compounds, [1-(Isopropylideneamino)butyl]phosphonic acid bis(trimethylsilyl)ester is unique due to its specific combination of functional groups, which confer distinct reactivity and stability
Propriétés
Formule moléculaire |
C13H32NO3PSi2 |
|---|---|
Poids moléculaire |
337.54 g/mol |
Nom IUPAC |
N-[1-bis(trimethylsilyloxy)phosphorylbutyl]propan-2-imine |
InChI |
InChI=1S/C13H32NO3PSi2/c1-10-11-13(14-12(2)3)18(15,16-19(4,5)6)17-20(7,8)9/h13H,10-11H2,1-9H3 |
Clé InChI |
PGZADGCNXHLXAG-UHFFFAOYSA-N |
SMILES canonique |
CCCC(N=C(C)C)P(=O)(O[Si](C)(C)C)O[Si](C)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


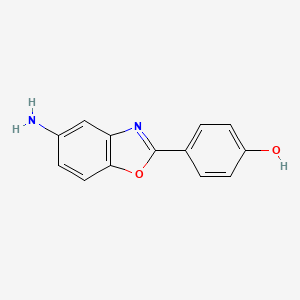
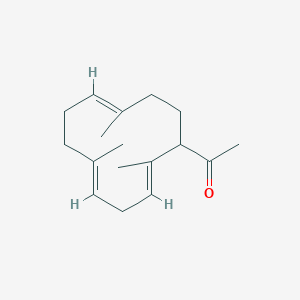
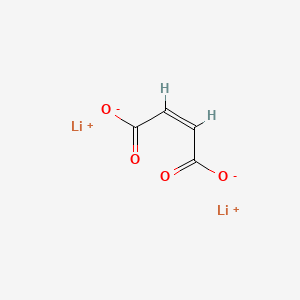

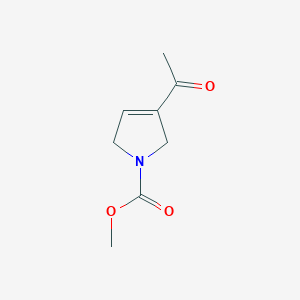
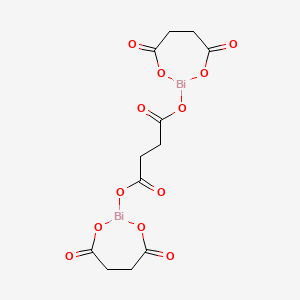
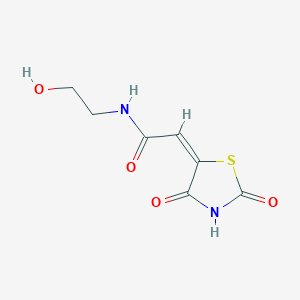

![disodium 2-heptadecyl-1-[(sulphonatophenyl)methyl]-1H-benzimidazolesulphonate](/img/structure/B13816575.png)
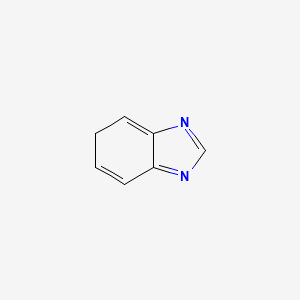
![Adenosine,[8-14C]](/img/structure/B13816584.png)
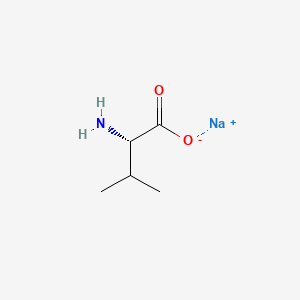
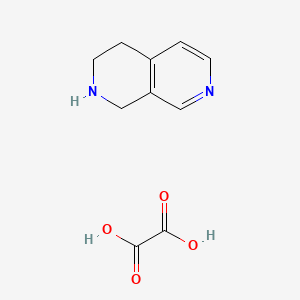
![[(2R,3R,4S,5R,6S)-3,4,5-triacetyloxy-6-(6-bromonaphthalen-2-yl)oxyoxan-2-yl]methyl acetate](/img/structure/B13816608.png)
